
Z-Tyr-Leu-OH
描述
Z-Tyr-Leu-OH: is a dipeptide compound composed of tyrosine and leucine residues It is often used in peptide synthesis and research due to its unique structural properties and biological activity
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Z-Tyr-Leu-OH typically involves the use of protected amino acids. One common method is the Boc (tert-butyloxycarbonyl) strategy, which is environmentally friendly and generates minimal by-products . The synthesis can be carried out in both liquid and solid-phase methods using Boc-amino acids. The coupling reactions are often facilitated by coupling reagents such as PyBOP or DCC .
Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis techniques. Automated peptide synthesizers are commonly used to achieve high-purity products. The process includes repeated condensation reactions and the use of organic solvents, although efforts are being made to develop solvent-free methods .
化学反应分析
Types of Reactions: Z-Tyr-Leu-OH undergoes various chemical reactions, including oxidation, reduction, and substitution. The phenol functionality in the tyrosine residue makes it susceptible to oxidation, leading to the formation of various oxidized products .
Common Reagents and Conditions:
Oxidation: Dess–Martin periodinane is used for the selective oxidation of the tyrosine residue.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic reagents such as amines or thiols.
Major Products: The major products formed from these reactions include oxidized tyrosine derivatives and various substituted peptides .
科学研究应用
Z-Tyr-Leu-OH has a wide range of applications in scientific research:
Chemistry: It is used as a building block in peptide synthesis and as a model compound for studying peptide reactions.
Biology: The compound is used in studies of protein-protein interactions and enzyme activity.
Industry: It is used in the development of biocompatible materials and hydrogels for biomedical applications.
作用机制
The mechanism of action of Z-Tyr-Leu-OH involves its interaction with specific molecular targets. The phenol group in the tyrosine residue allows for hydrogen bonding and hydrophobic interactions with binding partners . These interactions play a crucial role in the compound’s biological activity, including its ability to modulate enzyme activity and protein-protein interactions .
相似化合物的比较
Z-Leu-Tyr-OH: Another dipeptide with similar structural properties but different sequence.
Tyr-Gly-Gly-Phe-Leu-OH: A pentapeptide with additional amino acids, used in similar research applications.
Uniqueness: Z-Tyr-Leu-OH is unique due to its specific sequence and the presence of the phenol group in the tyrosine residue, which imparts distinct chemical reactivity and biological activity .
属性
IUPAC Name |
(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O6/c1-15(2)12-20(22(28)29)24-21(27)19(13-16-8-10-18(26)11-9-16)25-23(30)31-14-17-6-4-3-5-7-17/h3-11,15,19-20,26H,12-14H2,1-2H3,(H,24,27)(H,25,30)(H,28,29)/t19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUJNVXDTHBDRE-PMACEKPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


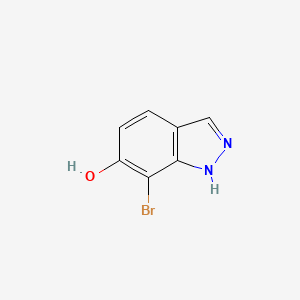
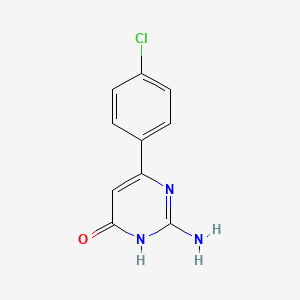
![2-(pyridin-2-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one](/img/structure/B1450907.png)
![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol](/img/structure/B1450908.png)
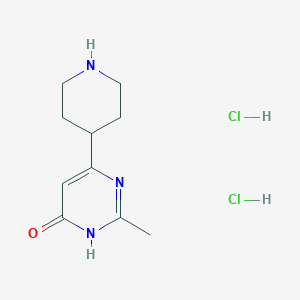
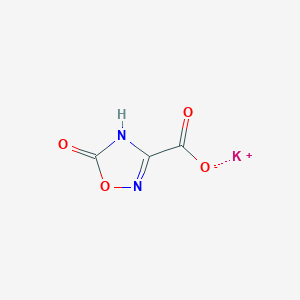


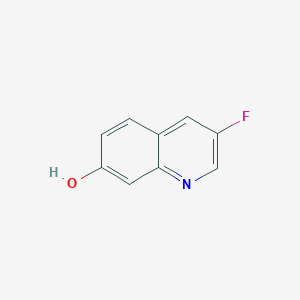
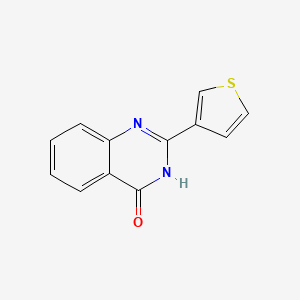
![5H-pyridazino[4,5-b]indole-4-thiol](/img/structure/B1450919.png)
![3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B1450923.png)
![3-(4-hydroxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1450924.png)
![6-(4-fluorophenyl)-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine](/img/structure/B1450925.png)
